molecular formula C13H15NO2 B2813546 1-(4-Propylphenyl)pyrrolidine-2,5-dione CAS No. 883017-54-7

1-(4-Propylphenyl)pyrrolidine-2,5-dione

Cat. No. B2813546
M. Wt: 217.268
InChI Key: PYMRYNXZVZXBNC-UHFFFAOYSA-N
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Description

“1-(4-Propylphenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are described in the literature .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo a variety of chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al., who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by various factors. For instance, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Safety And Hazards

Succinimide, a compound similar to pyrrolidine-2,5-dione, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as an irritant and slightly flammable .

Future Directions

Pyrrolidine compounds have shown promise in various areas of drug discovery. They have been used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(4-propylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMRYNXZVZXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylphenyl)pyrrolidine-2,5-dione

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